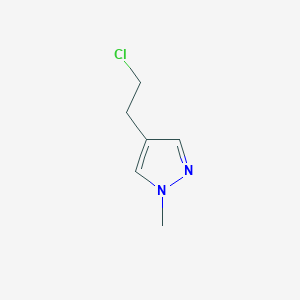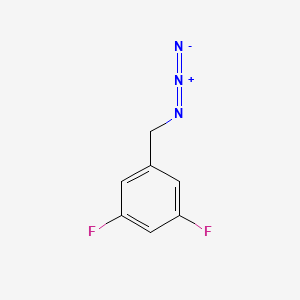
3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine
Overview
Description
3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine is an organic compound with the molecular formula C7H17NS and a molecular weight of 147.28 g/mol . This compound is characterized by the presence of a methylsulfanyl group attached to a butan-1-amine backbone, with two additional methyl groups at the third carbon position. It is commonly used as a versatile small molecule scaffold in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine typically involves the reaction of 3,3-dimethyl-2-butanone with methylthiol in the presence of a suitable base to form the corresponding thioether. This intermediate is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Acyl chlorides, anhydrides, or alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Amides, alkylated amines.
Scientific Research Applications
3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The amine group can form ionic or covalent bonds with target molecules, modulating their activity or function .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-(methylsulfanyl)butan-2-amine: Similar structure but with the amine group at the second carbon position.
3,3-Dimethyl-2-(ethylsulfanyl)butan-1-amine: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group at the second carbon position and the amine group at the first carbon position allows for unique interactions with molecular targets, making it a valuable scaffold in chemical and pharmaceutical research .
Properties
IUPAC Name |
3,3-dimethyl-2-methylsulfanylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NS/c1-7(2,3)6(5-8)9-4/h6H,5,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKZQADASBMFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1443336.png)
![[3-(Pyridin-3-yl)phenyl]methanamine](/img/structure/B1443337.png)




amine](/img/structure/B1443346.png)
![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)


![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-](/img/structure/B1443351.png)
